molecular formula C11H15ClO2 B017550 4-(3-Chloropropyl)-1,2-dimethoxybenzene CAS No. 110406-97-8

4-(3-Chloropropyl)-1,2-dimethoxybenzene

Cat. No. B017550
M. Wt: 214.69 g/mol
InChI Key: OSYVXUTXJLHKFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3-Chloropropyl)-1,2-dimethoxybenzene often involves intricate chemical reactions. While specific details on this compound's synthesis were not identified, related research on the oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase presents a context for understanding potential synthesis pathways involving chloro- and methoxy-substituted benzene derivatives (Teunissen et al., 1998). These processes typically engage in radical formation and oxidative reactions indicative of complex synthetic routes.

Molecular Structure Analysis

Investigations into the molecular structure of related dimethoxybenzene compounds, such as the study of 1,3-dimethoxybenzene by gas-phase electron diffraction and quantum chemical calculations, reveal insights into the conformational properties and geometric parameters (Dorofeeva et al., 2010). These studies highlight the significance of planar conformations and the orientation of substituent groups in influencing molecular structure.

Chemical Reactions and Properties

Chemical reactions involving dimethoxybenzene derivatives showcase a variety of reactivity patterns. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) demonstrates the polymerization potential of such compounds and their resultant structural and electrical properties (Martínez et al., 1998). These reactions are indicative of the versatile chemical behavior of dimethoxybenzene derivatives.

Physical Properties Analysis

The physical properties of dimethoxybenzene derivatives, such as those studied through the crystal and molecular structure analyses, reveal detailed information about bond lengths, angles, and molecular orientations (Goodwin et al., 1950). These parameters are crucial for understanding the compound's physical characteristics and potential intermolecular interactions.

Chemical Properties Analysis

The chemical properties of related compounds, such as the synthesis and photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, provide insights into the fluorescence and electronic properties of dimethoxybenzene derivatives (Shimizu et al., 2011). These studies highlight the influence of substituents on the electronic structure and photophysical behavior of the molecules.

Scientific Research Applications

Photosensitive Protecting Groups

A review article discusses the application of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, in synthetic chemistry. These groups show promise for future developments, highlighting the potential utility of related chemical compounds in synthetic applications (Amit, Zehavi, & Patchornik, 1974).

Brominated Flame Retardants

Another review summarizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. This research area's growing application calls for further studies on the environmental fate and toxicity of such compounds, which might include derivatives or related chemicals like 4-(3-Chloropropyl)-1,2-dimethoxybenzene (Zuiderveen, Slootweg, & de Boer, 2020).

Herbicide Toxicity

Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has rapidly advanced. This includes a scientometric review that provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, suggesting an area where compounds like 4-(3-Chloropropyl)-1,2-dimethoxybenzene could potentially have applications, particularly in understanding the impact of similar chemicals on health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

4-(3-chloropropyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYVXUTXJLHKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564529
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)-1,2-dimethoxybenzene

CAS RN

110406-97-8
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110406-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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